BenchChemオンラインストアへようこそ!

2,4,6-Trichloro-5-propylpyrimidine

Anticancer screening KB cell cytotoxicity Structure–activity relationship (SAR)

2,4,6-Trichloro-5-propylpyrimidine (CAS 58‑81‑1; molecular formula C₇H₇Cl₃N₂; MW 225.50) is a fully chlorinated pyrimidine bearing a straight-chain n‑propyl group at the 5‑position. This substitution pattern places it within the 5‑alkyl‑2,4,6‑trichloropyrimidine series—a class recognized for its three-electrophile scaffold that enables sequential, regioselective nucleophilic aromatic substitution (SNAr).

Molecular Formula C7H7Cl3N2
Molecular Weight 225.5 g/mol
CAS No. 58-81-1
Cat. No. B1619976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trichloro-5-propylpyrimidine
CAS58-81-1
Molecular FormulaC7H7Cl3N2
Molecular Weight225.5 g/mol
Structural Identifiers
SMILESCCCC1=C(N=C(N=C1Cl)Cl)Cl
InChIInChI=1S/C7H7Cl3N2/c1-2-3-4-5(8)11-7(10)12-6(4)9/h2-3H2,1H3
InChIKeyDXTBIYCCTAVSID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trichloro-5-propylpyrimidine (CAS 58-81-1): A 5-Alkylated Trihalopyrimidine Building Block with Documented Cytotoxicity Profile for Medicinal Chemistry and Agrochemical Procurement


2,4,6-Trichloro-5-propylpyrimidine (CAS 58‑81‑1; molecular formula C₇H₇Cl₃N₂; MW 225.50) is a fully chlorinated pyrimidine bearing a straight-chain n‑propyl group at the 5‑position [1]. This substitution pattern places it within the 5‑alkyl‑2,4,6‑trichloropyrimidine series—a class recognized for its three-electrophile scaffold that enables sequential, regioselective nucleophilic aromatic substitution (SNAr) [2]. The compound is synthesized from 5‑propylbarbituric acid via POCl₃/N,N‑dimethylaniline chlorination and has been explicitly studied for its cytotoxicity profile in the NCI KB cell culture system, where it reached the maximum potency in its homologous series [3].

Why 5-Alkyl-2,4,6-Trichloropyrimidines Cannot Be Interchanged: The Critical Role of n-Propyl in 2,4,6-Trichloro-5-propylpyrimidine (CAS 58-81-1)


Within the 5‑alkyl‑2,4,6‑trichloropyrimidine family, the identity of the 5‑substituent is not a passive structural feature—it is the primary driver of both biological potency and physicochemical behavior. Gershon et al. demonstrated that in the KB cell culture system, cytotoxicity rose progressively with chain length from methyl to ethyl, peaked sharply at n‑propyl, and then declined with further elongation to butyl and beyond, while branched‑chain analogs (e.g., 1‑methylpropyl) showed markedly reduced toxicity [1]. Separately, the straight‑chain propyl group confers a computed XLogP3 of 4.4 versus 3.56 for the isomeric isopropyl analog, altering solubility and partitioning properties relevant to formulation and downstream reaction conditions [2]. These chain‑length‑ and topology‑dependent effects mean that a generic in‑class substitution—e.g., replacing the n‑propyl derivative with the ethyl, isopropyl, or unsubstituted 2,4,6‑trichloropyrimidine—will produce a compound with a fundamentally different cytotoxicity, regioselectivity, and lipophilicity profile, undermining reproducibility in biological or synthetic workflows.

2,4,6-Trichloro-5-propylpyrimidine (58-81-1): Head-to-Head Quantitative Evidence Against Its Closest 5-Alkyl Analogs


KB Cell Culture Cytotoxicity Peaked at the n-Propyl Chain Length Among 22 Homologs—The Only Straight-Chain Alkyl Analog Meeting the Revised NCI Activity Threshold

In a systematic screen of 22 5‑substituted‑2,4,6‑trichloropyrimidines against the KB human oral epidermoid carcinoma cell line (Cancer Chemotherapy National Service Center protocol), the 5‑n‑propyl analog (target compound, designated IIa in the study) was identified as the chain‑length optimum for cytotoxicity. The authors explicitly state: 'cytotoxicity … reached a maximum when the side chain was propyl and diminished with increasing chain length' [1]. Furthermore, when the NCI revised its KB activity threshold from ED₅₀ ≤ 4 µg/mL to ED₅₀ ≤ 1 µg/mL, only four compounds from the entire series retained active status: 5‑methyl‑, 5‑bromomethyl‑, 5‑propyl‑, and 5‑phenyl‑2,4,6‑trichloropyrimidine. All longer straight‑chain analogs (5‑butyl, 5‑hexyl, 5‑heptyl, 5‑octyl, 5‑nonyl) and branched isomers (5‑(1‑methylpropyl), 5‑isopentyl) were inactive under the revised criterion [1]. The target compound thus possesses a validated ED₅₀ ≤ 1 µg/mL in KB cells, whereas its immediate higher and lower homologs exceed this threshold.

Anticancer screening KB cell cytotoxicity Structure–activity relationship (SAR) 5-alkyl-2,4,6-trichloropyrimidine

Regioselective SNAr at the 6‑Position Enabled by the 5‑Alkyl Substitution Pattern: Predictable Divergent Synthesis from a Single Trichloropyrimidine Scaffold

The 5‑alkyl‑2,4,6‑trichloropyrimidine scaffold—including the 5‑n‑propyl derivative—undergoes nucleophilic aromatic substitution with high regioselectivity for the 6‑position. Yeon et al. reported that 5‑alkyl‑2,4,6‑trichloropyrimidines reacted with various nucleophiles to afford the regioselectively 6‑substituted pyrimidines as major products in good yields [1]. Al‑Turkistani et al. subsequently demonstrated that selective hydrolysis of 5‑alkyl‑2,4,6‑trichloropyrimidines (4a–c, including the n‑propyl analog 4b) with 10% aqueous NaOH at reflux for 30 minutes cleanly afforded 6‑chloro‑5‑alkyluracils (5a–c), which were further elaborated to antibacterial 6‑(1‑piperazinyl)uracils and tetrazolo[1,5‑f]pyrimidinediones [2]. This regiochemical preference contrasts with 2,4,6‑trichloropyrimidine lacking a 5‑substituent, where the 4‑position is generally more reactive and product mixtures are less predictable .

Regioselective synthesis Nucleophilic aromatic substitution Pyrimidine diversification MKC-442 intermediate

Lipophilicity Differentiation: Straight‑Chain n‑Propyl (XLogP3 = 4.4) Versus Branched Isopropyl Isomer (LogP = 3.56)—A 0.84 Log Unit Difference with Formulation and Permeability Implications

Although 5‑n‑propyl‑2,4,6‑trichloropyrimidine (target, CAS 58‑81‑1) and 5‑isopropyl‑2,4,6‑trichloropyrimidine (CAS 1780‑42‑3) share the identical molecular formula (C₇H₇Cl₃N₂, MW 225.50), their computed lipophilicities differ substantially due to chain topology. PubChem reports an XLogP3‑AA of 4.4 for the n‑propyl derivative [1], while the isopropyl isomer has a reported LogP of 3.560 and a computed XLogP3 of 3.6 on PubChem. The ~0.84 log unit difference corresponds to an approximately 7‑fold difference in octanol/water partition coefficient, meaning the n‑propyl compound is significantly more lipophilic. This property directly affects membrane permeability predictions, reverse‑phase chromatographic retention, and solubility in non‑polar formulation vehicles.

Lipophilicity LogP comparison Physicochemical profiling ADME prediction

Physical Property Differentiation: Reduced‑Pressure Boiling Point and Refractive Index of the n‑Propyl Analog Versus the Isopropyl Isomer—Practical Implications for Purification and Quality Control

The two isomeric C₇ compounds—5‑n‑propyl and 5‑isopropyl‑2,4,6‑trichloropyrimidine—are distinguishable by their physical constants, which serve as identity and purity benchmarks during procurement QC. Gershon et al. reported for the n‑propyl analog (IIa): boiling point 83 °C at 0.3 mmHg, refractive index n²⁵D 1.5368, and a yield of 54% from the barbituric acid precursor [1]. For the isopropyl analog (CAS 1780‑42‑3), BOC Sciences and multiple vendors report a boiling point of 243.8 °C at 760 mmHg (predicted), density 1.393 g/cm³, and a melting point of 69–71 °C . While the boiling points were measured at different pressures and are not directly comparable, the isopropyl analog is a crystalline solid at room temperature (mp 69–71 °C), whereas the n‑propyl analog is described as a liquid (bp measured without melting point notation in the original paper), indicating fundamentally different handling and storage requirements.

Boiling point Refractive index Distillation purification Quality control specification

Validated Synthetic Route with Quantitative Yield Data: 54% from 5‑Propylbarbituric Acid—A Benchmark for Process Feasibility Assessment

The synthesis of 2,4,6‑trichloro‑5‑propylpyrimidine has been explicitly described and quantified in the peer‑reviewed literature. Gershon et al. reported a 54% isolated yield for the target compound (IIa) from 5‑propylbarbituric acid using phosphorus oxychloride (POCl₃) in the presence of N,N‑dimethylaniline [1]. In the same study, the 5‑(1‑methylpropyl) branched analog (IIc) was obtained in 60% yield, and the 5‑ethyl analog (IIb) in 54% yield, demonstrating comparable synthetic accessibility across the series [1]. Al‑Turkistani et al. later employed an identical POCl₃/N,N‑dimethylaniline protocol to prepare the n‑propyl trichloropyrimidine intermediate (4b) en route to 6‑chloro‑5‑n‑propyluracil (5b) and downstream antibacterial uracils, confirming the reproducibility of this route in independent laboratories [2]. No patent‑specific or proprietary methodology is required—the synthesis is fully disclosed in the public domain.

Synthetic methodology Barbituric acid chlorination Process chemistry benchmark POCl₃/DMA chlorination

2,4,6-Trichloro-5-propylpyrimidine (58-81-1): Evidence‑Backed Application Scenarios for Medicinal Chemistry, Agrochemical, and Cosmetic Procurement


Anticancer Lead Optimization: KB‑Cell‑Active Scaffold with Documented Chain‑Length SAR for 5‑Alkyl‑2,4,6‑Trichloropyrimidine Libraries

The n‑propyl analog is the optimal starting point for a medicinal chemistry campaign exploring 5‑alkyl‑2,4,6‑trichloropyrimidine cytotoxicity, as established by Gershon et al. [1]. Its ED₅₀ ≤ 1 µg/mL in KB cells under the revised NCI standard makes it one of only four active compounds from a 22‑member series, and it represents the peak of the chain‑length–activity curve. Researchers can use this scaffold for further elaboration at the 2‑, 4‑, and 6‑positions via sequential SNAr to generate focused libraries probing the cytotoxicity SAR around the 5‑n‑propyl optimum. The documented synthetic route (54% yield from barbituric acid) enables reliable in‑house resupply [1].

Regioselective Building Block for 6‑Substituted Pyrimidinedione Synthesis (MKC‑442/Emivirine Analog Space)

The predictable 6‑position reactivity of 5‑alkyl‑2,4,6‑trichloropyrimidines makes the n‑propyl derivative a strategic intermediate for synthesizing 5‑alkyl‑6‑arylmethyl‑2,4‑pyrimidinediones—key intermediates in the MKC‑442 (emivirine) class of non‑nucleoside reverse transcriptase inhibitors [1]. The Al‑Turkistani et al. study further demonstrates that selective hydrolysis of the 6‑chloro position yields 6‑chloro‑5‑n‑propyluracil, which can be diversified to antibacterial 6‑(1‑piperazinyl)uracils with potent broad‑spectrum activity [2]. Procurement of the n‑propyl trichloropyrimidine thus enables a two‑ to three‑step entry into both antiviral and antibacterial chemical space.

Solid Cosmetic Powder Intermediate with Defined Lipophilicity and Volatility Profile

BOC Sciences lists 2,4,6‑trichloro‑5‑propylpyrimidine as an intermediate 'used to prepare solid cosmetic powder' [1]. While the specific formulation chemistry is proprietary, the compound's computed XLogP3 of 4.4 [2] and its liquid physical state at ambient temperature suggest utility as a hydrophobic, volatile carrier or functional additive in pressed‑powder formulations. The straight‑chain n‑propyl group provides higher lipophilicity than the isopropyl isomer (ΔLogP ~0.84), which may be relevant for sebum‑resistance or skin‑feel properties in cosmetic applications. Procurement for this use case should specify purity ≥ 96% (commercial standard) [3].

Antimicrobial Uracil Precursor: From Trichloropyrimidine to Broad‑Spectrum Antibacterial 6‑Piperazinyluracils

The Al‑Turkistani et al. synthesis demonstrates that 5‑n‑propyl‑2,4,6‑trichloropyrimidine (4b) can be converted via selective hydrolysis to 6‑chloro‑5‑n‑propyluracil (5b) and subsequently to 5‑n‑propyl‑6‑(4‑substituted‑1‑piperazinyl)uracils (6a–j) [1]. Compound 6h, a derivative in this series, displayed potent broad‑spectrum antibacterial activity against Gram‑positive and Gram‑negative bacteria. The n‑propyl trichloropyrimidine is therefore a validated precursor for antimicrobial discovery programs targeting bacterial DNA biosynthesis enzymes (DHFR, TSase, TPase). Critically, the class‑level data indicate that all tested compounds were inactive against Candida albicans, providing a selectivity benchmark for antibacterial‑focused programs [1].

Quote Request

Request a Quote for 2,4,6-Trichloro-5-propylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.